

Application Note: HPLC Analysis of Megastigm-7-ene-3,5,6,9-tetraol

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Compound of Interest

Compound Name: *Megastigm-7-ene-3,5,6,9-tetraol*

Cat. No.: *B139800*

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Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are of significant interest due to their diverse biological activities, including potential anti-inflammatory and sensory properties. Accurate and reliable quantification of **Megastigm-7-ene-3,5,6,9-tetraol** in various matrices, such as plant extracts and biological samples, is crucial for further research and development. This application note provides a detailed protocol for the analysis of **Megastigm-7-ene-3,5,6,9-tetraol** using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on common practices for the analysis of polar terpenoids and related compounds.

Chemical Properties

A summary of the key chemical properties of **Megastigm-7-ene-3,5,6,9-tetraol** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₄ O ₄	[1] [2]
Molecular Weight	244.33 g/mol	[1] [2]
IUPAC Name	(1R,2R,4S)-1-[(E,3S)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol	[1] [2]
PubChem CID	637237	[1]

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction and partial purification of **Megastigm-7-ene-3,5,6,9-tetraol** from a plant matrix.

1.1. Extraction

- **Drying:** Air-dry or freeze-dry the plant material to remove moisture.
- **Grinding:** Grind the dried plant material to a fine powder to increase the surface area for extraction.
- **Maceration:** Suspend the powdered plant material in methanol (MeOH) at a ratio of 1:10 (w/v).
- **Extraction:** Stir the suspension at room temperature for 24 hours.
- **Filtration:** Filter the mixture through filter paper to separate the extract from the solid plant material.
- **Concentration:** Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

1.2. Solvent Partitioning

- Resuspend: Resuspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).
- Liquid-Liquid Extraction: Perform successive liquid-liquid extractions with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate (EtOAc).
- Fraction Collection: The fraction containing **Megastigm-7-ene-3,5,6,9-tetraol** is expected to be in the more polar ethyl acetate fraction. Collect and concentrate this fraction.

1.3. Solid-Phase Extraction (SPE) Cleanup (Optional)

- Column: Use a C18 SPE cartridge.
- Conditioning: Condition the cartridge with methanol followed by water.
- Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial HPLC mobile phase and load it onto the SPE cartridge.
- Washing: Wash the cartridge with a low percentage of organic solvent in water to remove highly polar impurities.
- Elution: Elute the target compound with a higher percentage of organic solvent.
- Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial HPLC mobile phase to a known concentration for analysis.

HPLC Method

This proposed HPLC method is a starting point and may require optimization for specific matrices and instrumentation.

Parameter	Recommended Condition
Instrumentation	HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column	C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 70% B over 30 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection Wavelength	210 nm (based on typical absorbance of similar compounds)
Run Time	40 minutes (including equilibration)

Mobile Phase Gradient Profile:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
30.0	30	70
31.0	90	10
40.0	90	10

Standard Preparation

- Stock Solution: Accurately weigh a known amount of pure **Megastigm-7-ene-3,5,6,9-tetraol** standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

- **Working Standards:** Prepare a series of working standards by diluting the stock solution with the initial HPLC mobile phase to achieve a concentration range that brackets the expected sample concentrations.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Calibration Curve Data for **Megastigm-7-ene-3,5,6,9-tetraol**

Standard Concentration (µg/mL)	Peak Area (mAU*s)
Standard 1	
Standard 2	
Standard 3	
Standard 4	
Standard 5	
R ²	

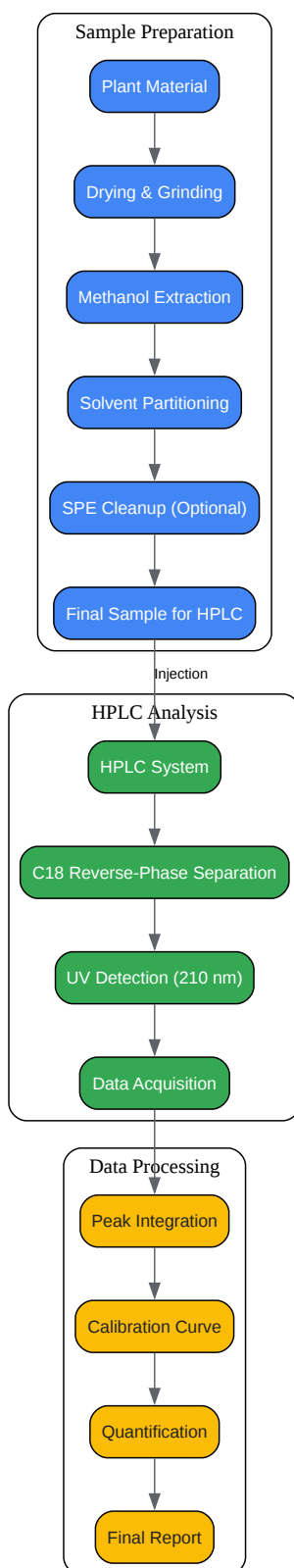
Table 2: Quantification of **Megastigm-7-ene-3,5,6,9-tetraol** in Samples

Sample ID	Peak Area (mAU*s)	Concentration (µg/mL)	Amount in Original Material (mg/g)
Sample 1			
Sample 2			
Sample 3			

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to HPLC analysis.

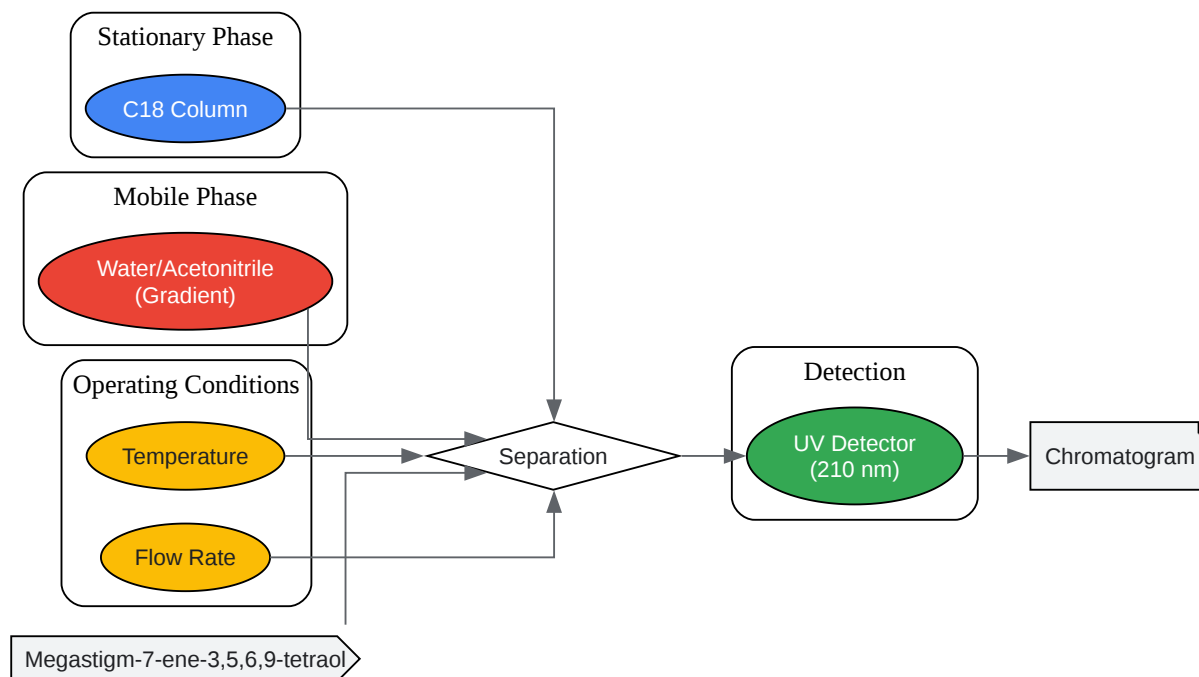


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Caption: Workflow for the HPLC analysis of **Megastigm-7-ene-3,5,6,9-tetraol**.

Logical Relationship of HPLC Parameters

This diagram shows the relationship between the key parameters of the HPLC method.



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References

- 1. 7-Megastigmene-3,5,6,9-tetraol | C₁₃H₂₄O₄ | CID 637237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Megastigmene-3,5,6,9-tetraol | Benchchem [benchchem.com]
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